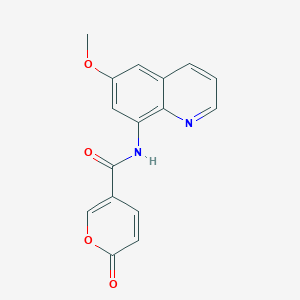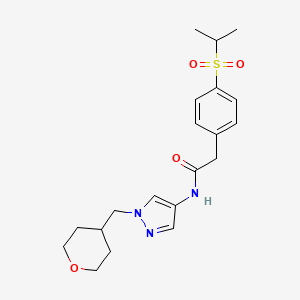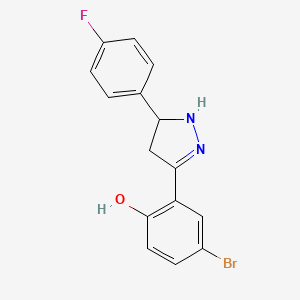
4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H21BrN2O2 and its molecular weight is 425.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives are known for their wide range of biological potentials, including antimicrobial, antitumor, and CNS (Central Nervous System) activities. These compounds, due to their heterocyclic nature, are investigated for various pharmacotherapeutic applications. The isoquinoline scaffold, being part of the chemical structure similar to "4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one", suggests potential research applications in designing novel therapeutic agents targeting diverse biological pathways (Danao et al., 2021).
Chemokine Receptor Antagonists
Quinoline derivatives, including those with additional substituents, have been studied for their role as small molecule antagonists targeting chemokine receptors such as CCR3, which are implicated in allergic diseases like asthma and atopic dermatitis. The structure-activity relationships (SAR) of these compounds provide valuable insights into designing new therapeutic agents for treating inflammatory and allergic conditions (Willems & IJzerman, 2009).
Enzymatic Degradation of Organic Pollutants
Research on enzymatic approaches for the remediation of organic pollutants highlights the potential of redox mediators in enhancing the efficiency of pollutant degradation. The involvement of redox-active compounds in such processes may provide a framework for investigating "this compound" and related structures in environmental remediation efforts, particularly in the context of aromatic compound degradation (Husain & Husain, 2007).
Central Nervous System (CNS) Acting Drugs
The search for new CNS acting drugs involves exploring various chemical groups for their potential CNS effects. Given the complex nature of "this compound", it could be of interest in synthesizing compounds with potential CNS activity, ranging from antidepressant to anticonvulsant properties (Saganuwan, 2017).
Organic Light-Emitting Diodes (OLEDs)
The development of materials for organic light-emitting diodes (OLEDs) involves investigating various organic compounds for their emissive properties. Quinoline and its derivatives are notable for their application in OLED materials. Research into the tunable properties of related compounds could extend to "this compound", particularly in exploring its potential as an emissive material in OLED technology (Squeo & Pasini, 2020).
作用機序
Target of Action
The primary target of the compound 4-(4-Benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is human alpha-thrombin . Thrombin is a serine protease that plays a key role in the blood coagulation cascade, a series of reactions that ultimately leads to the formation of a clot.
Mode of Action
The compound interacts with its target, human alpha-thrombin, by binding to the active site in an L-shaped manner . The basic amidine of the compound forms a salt bridge with Asp 189 within the specificity pocket, while the 4-benzylpiperidine side chain engages in a number of hydrophobic interactions at the S2 and S3 binding sites . This binding inhibits the enzymatic activity of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation.
特性
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-6-bromo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-17-6-7-20-18(13-17)19(14-21(26)24-20)22(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUDUYTWOJYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)

![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)
![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)
![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)
![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)
![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)
![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)
